BDP-13176 is a small molecule compound identified as a potent inhibitor of Fascin-1, an actin-binding protein that plays a significant role in cancer cell metastasis. It was developed by Professor Laura Machesky at the Cancer Research UK Glasgow: The Beatson Institute. BDP-13176 demonstrates a high affinity for Fascin-1, with an in vitro inhibitory concentration (IC50) of 0.24 ± 0.01 µM, making it a promising candidate for therapeutic applications in cancer treatment, particularly in targeting invasive epithelial tumors where Fascin-1 is overexpressed .
The compound was synthesized as part of research focused on developing inhibitors for Fascin-1 to explore their potential in anti-metastatic therapies. The synthesis and biological evaluation of BDP-13176 are detailed in various studies, notably by Francis et al. (2019), which highlight its structural and functional properties .
The synthesis of BDP-13176 involves several steps that utilize structure-based drug design principles. The compound's design focuses on enhancing its binding affinity to Fascin-1 while ensuring favorable physicochemical properties for biological activity.
The synthetic route typically includes:
The final product has a molecular formula of C_24H_25Cl_2N_4O and a molecular weight of 497 g/mol .
BDP-13176 features a complex molecular structure characterized by:
The compound's crystal structure has been elucidated, revealing how it binds to Fascin-1. Key binding interactions include hydrogen bonds and hydrophobic contacts that stabilize the inhibitor within the active site of the protein .
BDP-13176 primarily undergoes interactions with Fascin-1, inhibiting its ability to bind filamentous actin. This inhibition disrupts the actin cytoskeleton dynamics crucial for cancer cell migration and invasion.
The mechanism of inhibition involves:
These reactions have been quantified using surface plasmon resonance techniques, showing a dissociation constant (Kd) of approximately 85 nM, indicating strong binding affinity .
BDP-13176 exerts its effects by:
In vitro studies demonstrate that treatment with BDP-13176 leads to decreased migration and invasion capabilities of various cancer cell lines, supporting its potential use as an anti-metastatic agent .
These properties are critical for assessing the bioavailability and pharmacokinetics of BDP-13176 .
BDP-13176 serves as a valuable tool compound in cancer research, particularly for studies focused on:
Its application extends to preclinical models where it can be used to evaluate therapeutic strategies against cancers characterized by high levels of Fascin-1 expression .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4